molecular formula C9H7BrF2O3 B1464612 4-Bromo-2-(2,2-difluoroethoxy)-benzoic acid CAS No. 1248672-38-9

4-Bromo-2-(2,2-difluoroethoxy)-benzoic acid

Cat. No. B1464612
CAS RN: 1248672-38-9
M. Wt: 281.05 g/mol
InChI Key: FKKNOKHVMZMFFR-UHFFFAOYSA-N
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Description

4-Bromo-2-(2,2-difluoroethoxy)-benzoic acid (4-BEB) is an organic compound that is used in various scientific and industrial applications. It is a colorless solid that is soluble in water, ethanol and many other organic solvents. 4-BEB is a versatile compound that is used in a wide range of applications, including synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

Halogen Bonding Studies

4-Bromo-2-(2,2-difluoroethoxy)-benzoic acid, though not directly studied, relates closely to research on halogen bonding in bromobenzoic acid derivatives. For instance, the study of 4-bromo-3,5-di(methoxy)benzoic acid revealed insights into the strength and characteristics of Br…Br type II halogen bonds. This research is pivotal for understanding molecular interactions and designing materials with specific properties, such as in the development of sensors or pharmaceuticals (Raffo et al., 2016).

Synthesis and Chemical Reactivity

Research on the synthesis of γ-lactones using a combination of cesium fluoride-Celite and acetonitrile under reflux condition utilized similar bromobenzoic acid derivatives. Such methodologies are foundational for organic synthesis, potentially offering routes to synthesize compounds related to 4-Bromo-2-(2,2-difluoroethoxy)-benzoic acid (Khan et al., 2003).

Molecular Structure Analysis

The structural and vibrational analysis of 4-bromo-3-(methoxymethoxy) benzoic acid provides a basis for understanding the molecular properties of similar compounds. By determining descriptors like ionization energy and electrophilicity, researchers can predict the reactivity of compounds, including those structurally related to 4-Bromo-2-(2,2-difluoroethoxy)-benzoic acid. Such studies are crucial for the development of new materials and drugs (Yadav et al., 2022).

Fluorescence Probes Development

While not directly involving 4-Bromo-2-(2,2-difluoroethoxy)-benzoic acid, research on developing fluorescence probes to detect reactive oxygen species utilizes similar brominated compounds. This highlights the potential for using brominated benzoic acid derivatives in designing sensitive and selective probes for biological and chemical applications (Setsukinai et al., 2003).

Luminescent Properties in Coordination Compounds

The study of lanthanide coordination compounds using derivatives of benzyloxy benzoic acid, including those with bromo substituents, underscores the influence of substituent groups on luminescent properties. Such research has implications for the design of materials with specific optical properties, potentially including derivatives of 4-Bromo-2-(2,2-difluoroethoxy)-benzoic acid for applications in sensing, imaging, and light-emitting devices (Sivakumar et al., 2010).

properties

IUPAC Name

4-bromo-2-(2,2-difluoroethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O3/c10-5-1-2-6(9(13)14)7(3-5)15-4-8(11)12/h1-3,8H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKNOKHVMZMFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OCC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(2,2-difluoroethoxy)-benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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